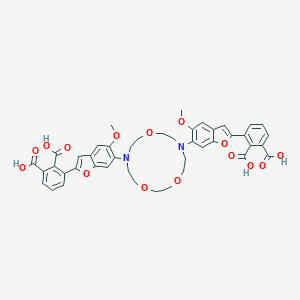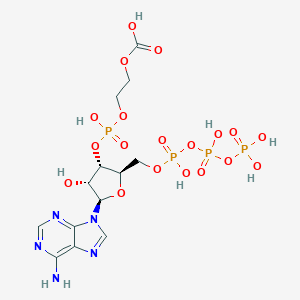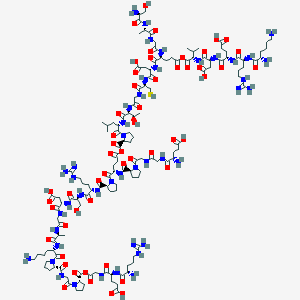
Glyceryl 2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl 2-acetate, also known as Glycerol monoacetate, is a compound with the molecular formula C5H10O4 . It belongs to the class of organic compounds known as 2-monoacylglycerols . It’s produced from the esterification of glycerol with acetic acid .
Synthesis Analysis
Glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants . The reaction of glycerol with ketones and aldehydes leads to the formation of cyclic oxygenated compounds . The acetalization of glycerol to acetals and ketals for applications as fuel additives could be obtained by acid-catalyzed reaction of glycerol with aldehydes and ketones .Molecular Structure Analysis
The molecular structure of Glyceryl 2-acetate consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .Chemical Reactions Analysis
The acetalization of glycerol to acetals and ketals for applications as fuel additives could be obtained by acid-catalyzed reaction of glycerol with aldehydes and ketones . Different supported heterogeneous catalysts such as zeolites, heteropoly acids, metal-based, and acid-exchange resins have been evaluated comprehensively in this field .Physical And Chemical Properties Analysis
Glyceryl 2-acetate has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da . More detailed physical and chemical properties specific to Glyceryl 2-acetate were not found in the search results.Safety And Hazards
Orientations Futures
Glycerol, from which Glyceryl 2-acetate is derived, has many potential applications. It can be transformed into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants . The glycerol acetates, monoacetin, diacetin, and triacetin have many industrial applications, such as in cryogenics, synthesis of biodegradable polyesters, and cosmetics . Glycerol carbonate is a relatively new product that is gaining new applications .
Propriétés
IUPAC Name |
1,3-dihydroxypropan-2-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(8)9-5(2-6)3-7/h5-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIUXWQCCFLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018997 |
Source


|
| Record name | Glyceryl 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl 2-acetate | |
CAS RN |
100-78-7 |
Source


|
| Record name | Glyceryl 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z481ZM9Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)


